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Compound of Interest

Compound Name: Lometrexol hydrate

Cat. No.: B2632212 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide

formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] This

inhibition leads to the depletion of purine pools necessary for DNA and RNA synthesis, thereby

arresting cell proliferation.[1][2] Early clinical development of Lometrexol was hampered by

severe and cumulative toxicities, particularly myelosuppression.[3][4] Subsequent studies have

focused on combination therapies, primarily with folic acid supplementation, to mitigate these

toxicities and enhance the therapeutic window. This document provides detailed application

notes and protocols from key combination therapy studies involving Lometrexol hydrate.

Signaling Pathway: Inhibition of De Novo Purine
Synthesis by Lometrexol
Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a

GARFT inhibitor, it blocks the conversion of glycinamide ribonucleotide (GAR) to

formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of inosine

monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine

monophosphate (GMP).
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Caption: Lometrexol inhibits GARFT, blocking purine synthesis.
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Key Combination Therapy Studies: Data and
Protocols
Study 1: Weekly Lometrexol with Daily Oral Folic Acid
This Phase I study aimed to determine if concurrent folic acid administration would permit a

weekly schedule of Lometrexol and to identify a suitable dose for Phase II trials.

Table 1: Dose Escalation and Patient Response

Dose Level
Lometrexol
(mg/m²/wee
k, IV)

Folic Acid
(mg/m²/day,
PO)

Number of
Patients

Dose-
Limiting
Toxicities
(DLTs)

Best
Response

1-4 Not Specified 3 Not Specified Not Specified Not Specified

5 10.4 3 18 (total)

Thrombocyto

penia,

Mucositis

1 Partial

Response

(Melanoma),

3 Stable

Disease (2

Melanoma, 1

Renal Cell)

Table 2: Recommended Phase II Dose

Drug Dose
Administration
Route

Schedule

Lometrexol 10.4 mg/m² Intravenous (IV) Weekly

Folic Acid 3 mg/m² Oral (PO) Daily

Protocol 3.1.1: Patient Eligibility and Treatment

Inclusion Criteria: Patients with advanced cancer.
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Folic Acid Administration: Daily oral folic acid initiated 7 days prior to the first Lometrexol

dose and continued for 7 days after the final dose.

Lometrexol Administration: Administered as a short IV infusion weekly for 8 weeks.

Dose Omission Criteria: Scheduled Lometrexol doses were omitted for toxicities of Grade 2

or higher present on the day of treatment.

Definition of DLT: Prospectively defined by the frequency of dose omission and the

occurrence of severe toxic events.

Protocol 3.1.2: Pharmacokinetic Analysis

Sample Collection: Plasma and whole blood samples were collected just prior to each

Lometrexol dose.

Analyte Measurement: Total Lometrexol content (Lometrexol and its polyglutamates) was

measured.

Observation: Lometrexol was not detectable in any pre-dose plasma samples. The total red

blood cell content of Lometrexol increased over several weeks and then plateaued.

Study 2: Lometrexol in Combination with Paclitaxel and
Folic Acid (NCT00024310)
This Phase I dose-escalation study was designed to determine the maximum tolerated dose

(MTD) and recommended Phase II dose of Lometrexol and paclitaxel administered with folic

acid in patients with advanced solid tumors.

Detailed dose-escalation and response data from the full publication of this trial were not

available in the searched resources. The following tables are based on the protocol

information.

Table 3: Treatment Regimen Overview
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Drug
Administration
Route

Infusion/Administr
ation Time

Schedule

Folic Acid Oral N/A

Daily, starting 7 days

before Day 1 and

continuing for 14 days

Lometrexol Intravenous (IV) 30-60 seconds
Day 1 of a 21-day

cycle

Paclitaxel Intravenous (IV) 3 hours

Day 1 of a 21-day

cycle, immediately

after Lometrexol

Protocol 3.2.1: Study Design and Dose Escalation

Study Design: A multicenter, open-label, dose-escalation study.

Patient Cohorts: Cohorts of 3-6 patients received escalating doses of Lometrexol and

paclitaxel.

Dose Escalation: Doses of Lometrexol and paclitaxel were escalated sequentially.

MTD Definition: The dose at which at least 2 out of 6 patients experience a dose-limiting

toxicity (DLT).

Recommended Phase II Dose: The dose level immediately preceding the MTD. An additional

6-12 patients were to be treated at this dose.

Protocol 3.2.2: Assessment of Antitumor Activity

Tumor Assessment: Tumor response was evaluated based on changes in tumor size. While

the specific criteria were not detailed in the available abstracts, the standard at the time for

such trials was the Response Evaluation Criteria in Solid Tumors (RECIST).

RECIST 1.1 Summary for Tumor Response Assessment:
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Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ. The

sum of the longest diameters (SLD) is calculated.

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.

Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum

recorded, or the appearance of new lesions.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Protocol 3.2.3: Pharmacokinetic and Toxicity Analysis

Pharmacokinetic Sampling: Plasma concentrations of Lometrexol and paclitaxel were

determined to relate their pharmacokinetics to toxicity outcomes.

Toxicity Assessment: Qualitative and quantitative toxic effects were monitored and graded.

Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the described clinical trials.
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Caption: Workflow for the weekly Lometrexol and daily folic acid study.
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Caption: Workflow for the Lometrexol, paclitaxel, and folic acid study.
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Conclusion
Combination therapy studies have been crucial in defining a potential therapeutic role for

Lometrexol. The co-administration of folic acid has been shown to be a viable strategy to

mitigate the dose-limiting toxicities of Lometrexol, allowing for more frequent dosing schedules.

The combination of Lometrexol with other chemotherapeutic agents like paclitaxel has also

been explored, although further studies are needed to establish the efficacy and safety of such

regimens. The protocols and data summarized herein provide a valuable resource for

researchers and clinicians working on the development of antifolate-based cancer therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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